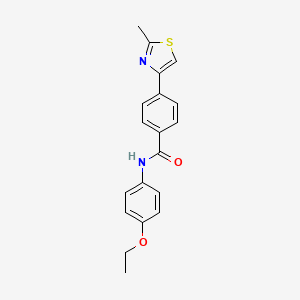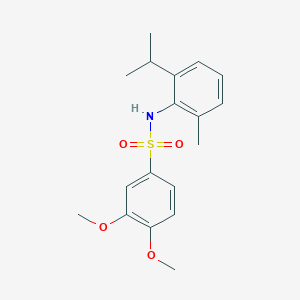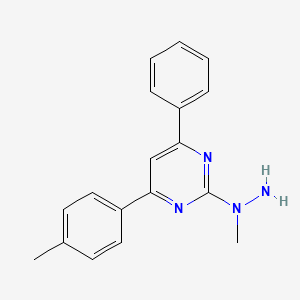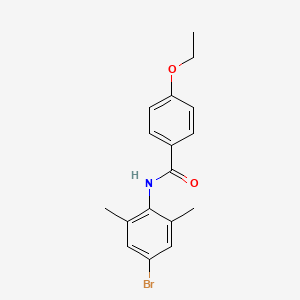![molecular formula C19H21NO2 B5813583 1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
1-[(2,3,5-trimethylphenoxy)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3,5-trimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a novel indoline derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It also exhibits a significant reduction in the levels of pro-inflammatory cytokines. Furthermore, it has been found to have a protective effect on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(2,3,5-trimethylphenoxy)acetyl]indoline in lab experiments include its low toxicity, high solubility, and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its limited water solubility, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for the research of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline. One potential direction is to study its potential use as a therapeutic agent for cancer treatment. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Furthermore, its antibacterial and antifungal properties can be explored for potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a novel indoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound are promising and offer potential for the development of new therapeutic agents.
Méthodes De Synthèse
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been synthesized using various methods. One of the common methods is the one-pot reaction of isatin, 2,3,5-trimethylphenol, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. Another method involves the reaction of isatin with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid, followed by the addition of sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been studied for its potential applications in various fields of research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALNQAPDGHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)


![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)

